molecular formula C10H16O B1606809 4-Methyl-beta-methylenecyclohex-3-ene-1-ethanol CAS No. 3269-90-7

4-Methyl-beta-methylenecyclohex-3-ene-1-ethanol

Cat. No. B1606809
CAS RN: 3269-90-7
M. Wt: 152.23 g/mol
InChI Key: UIMAEYMKYMNCGW-UHFFFAOYSA-N
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Description

(R)-p-Mentha-1, 8-dien-10-ol, also known as 1, 8-menthadien-9-ol or limonene-10-ol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes (R)-p-Mentha-1, 8-dien-10-ol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (R)-p-mentha-1, 8-dien-10-ol is primarily located in the cytoplasm. Outside of the human body, (R)-p-mentha-1, 8-dien-10-ol can be found in lovage. This makes (R)-p-mentha-1, 8-dien-10-ol a potential biomarker for the consumption of this food product.

Scientific Research Applications

Synthesis Techniques

  • A novel strategy for synthesizing substituted benzenes from a similar compound, 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol, has been developed, showcasing the potential for chemical modifications and derivations of similar compounds for various applications (Das et al., 2009).

Spectroscopy and Solvent Studies

  • Research on 4-methyl-2,6-dicarbomethoxyphenol, a compound with structural similarities, explored its spectral response in microheterogeneous media, shedding light on mechanisms of acid-base reactions in biological systems (Misra et al., 2011).

Terpenoid Synthesis

  • A method involving (S)-4-hydroxy-2-methylcyclopent-2-en-1-one, a structurally related compound, was developed for terpenoid synthesis, highlighting potential uses in synthesizing natural products and pharmaceuticals (Michalak & Wicha, 2014).

Enantioselective Hydrolysis

  • The hydrolysis of 1-(3’,4’-methylenedioxyphenyl)ethyl acetate, a related compound, was optimized for enantioselective synthesis, useful in pharmaceutical applications (Liu et al., 2014).

Alcohol-Oxidation Reactions

  • Investigations into the oxidation of alcohols like 1-phenylethyl alcohol and cyclohexanol, which share structural features, provide insights into novel pathways and kinetics relevant to industrial and environmental chemistry (Li et al., 2013).

Molecular Interactions

  • Studies on ethanol and cholesterol in organic solvents revealed specific interactions, contributing to understanding molecular mechanisms in biological systems (Daragan et al., 2000).

properties

CAS RN

3269-90-7

Product Name

4-Methyl-beta-methylenecyclohex-3-ene-1-ethanol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)prop-2-en-1-ol

InChI

InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,10-11H,2,4-7H2,1H3

InChI Key

UIMAEYMKYMNCGW-UHFFFAOYSA-N

SMILES

CC1=CCC(CC1)C(=C)CO

Canonical SMILES

CC1=CCC(CC1)C(=C)CO

density

0.955-0.977 (20°)

Other CAS RN

3269-90-7
38142-45-9

physical_description

Colourless to pale yellow liquid;  Clean citrus aroma with mint undertones

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 300 parts of 8,9-limonene oxide, 6 parts of calcium hydroxide and 6 parts of carvacrol was refluxed at 215-230° C. for 2 hours in a three-necked flask equipped agitator, Dean-Stark trap, and temperature probe. After cooling and filtration 290 parts of the mixture containing 30% of unreacted epoxide and 43% 1,8-p-menthadien-10-ol (61% selectivity) was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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